Erysimoside Erysimoside Erysimoside is a cardenolide glycoside that consists of strophanthidin having a beta-D-glucopyranosyl-(1->4)-2,6-dideoxy-beta-D-ribo-hexopyranosyl moiety attached at position 3. It is a 14beta-hydroxy steroid, a 19-oxo steroid, a 5beta-hydroxy steroid, a cardenolide glycoside, a steroid saponin and a steroid aldehyde. It is functionally related to a strophanthidin.
Erysimoside is a natural product found in Erysimum cuspidatum, Erysimum pulchellum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 7082-34-0
VCID: VC20740036
InChI: InChI=1S/C35H52O14/c1-17-30(49-31-29(42)28(41)27(40)24(14-36)48-31)23(38)12-26(46-17)47-19-3-8-33(16-37)21-4-7-32(2)20(18-11-25(39)45-15-18)6-10-35(32,44)22(21)5-9-34(33,43)13-19/h11,16-17,19-24,26-31,36,38,40-44H,3-10,12-15H2,1-2H3/t17-,19+,20-,21+,22-,23+,24-,26+,27-,28+,29-,30-,31+,32-,33+,34+,35+/m1/s1
SMILES: CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC7C(C(C(C(O7)CO)O)O)O
Molecular Formula: C35H52O14
Molecular Weight: 696.8 g/mol

Erysimoside

CAS No.: 7082-34-0

Cat. No.: VC20740036

Molecular Formula: C35H52O14

Molecular Weight: 696.8 g/mol

Purity: 97 % (TLC, mass-spectrometry).

* For research use only. Not for human or veterinary use.

Erysimoside - 7082-34-0

CAS No. 7082-34-0
Molecular Formula C35H52O14
Molecular Weight 696.8 g/mol
IUPAC Name (3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Standard InChI InChI=1S/C35H52O14/c1-17-30(49-31-29(42)28(41)27(40)24(14-36)48-31)23(38)12-26(46-17)47-19-3-8-33(16-37)21-4-7-32(2)20(18-11-25(39)45-15-18)6-10-35(32,44)22(21)5-9-34(33,43)13-19/h11,16-17,19-24,26-31,36,38,40-44H,3-10,12-15H2,1-2H3/t17-,19+,20-,21+,22-,23+,24-,26+,27-,28+,29-,30-,31+,32-,33+,34+,35+/m1/s1
Standard InChI Key KQBVSIZPUWODNU-VRQSBXMXSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
SMILES CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC7C(C(C(C(O7)CO)O)O)O
Canonical SMILES CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC7C(C(C(C(O7)CO)O)O)O

Chemical Identity and Classification

Erysimoside belongs to the cardenolide class of cardiac glycosides, compounds characterized by their steroid core structure and ability to influence cardiac function. As a specialized metabolite found primarily in the genus Erysimum (wallflowers), erysimoside represents one component of a diverse chemical defense system that has evolved in these plants.

The compound forms part of a novel defensive strategy in Erysimum species, which uniquely combine two potent classes of defensive compounds: ancestral glucosinolates (typical of Brassicaceae plants) and evolutionarily novel cardenolides . This combination makes the genus an excellent model system for studying phytochemical diversification and the evolution of plant defense mechanisms.

Structural Features

Like other cardenolides, erysimoside likely consists of a steroid core structure with a characteristic five-membered unsaturated lactone ring attached at position 17, coupled with one or more sugar moieties. The specific structural variations in erysimoside contribute to its biological activity and ecological function.

Natural Sources and Distribution

Erysimoside is primarily isolated from plants in the genus Erysimum, which contains approximately 150-350 species distributed throughout temperate regions of the Northern Hemisphere. The genus shows remarkable diversity in cardenolide production, with research identifying approximately 95 distinct cardenolide compounds across 48 studied species .

Biological Functions

Herbivore Resistance

The primary ecological function of erysimoside appears to be defense against herbivorous insects. Research has demonstrated that this compound effectively reduces feeding rates of Pieris rapae (cabbage white butterfly), highlighting its role as an oviposition deterrent.

This function is consistent with the broader defensive strategy of Erysimum plants, which employ cardenolides as a novel defensive layer complementing their ancestral glucosinolate-based defenses. While many specialist herbivores have evolved mechanisms to detoxify glucosinolates, the addition of cardenolides provides protection against a broader spectrum of potential predators.

Pharmacological Effects

As a cardiac glycoside, erysimoside likely exhibits pharmacological properties consistent with this class of compounds. Table 1, based on general cardiac glycoside activity, summarizes the potential pharmacological effects of erysimoside.

Table 1: Primary Pharmacological Effects of Cardiac Glycosides

Effect TypeDescriptionPhysiological Outcome
Positive inotropicIncreases force and speed of myocardial contractionEnhanced cardiac output
Positive tonotropicIncreases tone of cardiac muscleImproved cardiac efficiency
Negative chronotropicProlongs diastoleDecreased heart rate
Negative dromotropicDecreases rate of electrical impulses in the heartSlowed conduction
Positive bathmotropicIncreases excitability of cardiac muscleEnhanced response to stimulation

Based on general cardiac glycoside properties

Mechanism of Action

Like other cardiac glycosides, erysimoside's primary mechanism of action involves inhibition of the Na⁺/K⁺-ATPase enzyme in cell membranes. This inhibition triggers a cascade of events that ultimately enhance cardiac contractility:

  • Inhibition of Na⁺/K⁺-ATPase causes intracellular sodium concentration to increase

  • Elevated sodium levels alter the Na⁺-Ca²⁺ exchange system, leading to increased intracellular calcium

  • Higher calcium levels cause more calcium to be released from the sarcoplasmic reticulum

  • More calcium becomes available to bind to troponin-C

  • Enhanced calcium-troponin binding increases contractility (positive inotropy)

In vascular smooth muscle, the inhibition of Na⁺/K⁺-ATPase causes depolarization, resulting in smooth muscle contraction and vasoconstriction .

Evolutionary Significance

The presence of erysimoside and other cardenolides in Erysimum species represents a fascinating case of convergent evolution in plant defense. While cardenolides are found in other plant families (notably Apocynaceae), their occurrence in Brassicaceae appears limited to the genus Erysimum.

Research on 48 Erysimum species found that 47 contained considerable amounts of cardenolides, suggesting that these compounds play an essential role in the genus's evolutionary success . This novel defense complements the ancestral glucosinolate-myrosinase system typical of Brassicaceae plants.

Comparative Defense Systems

Table 2: Comparative Analysis of Defense Systems in Erysimum Species

Defense SystemCompound TypeEvolutionary StatusPrimary Function
GlucosinolatesNitrogen and sulfur-containing compoundsAncestral (typical of Brassicaceae)Defense against generalist herbivores
Cardenolides (including erysimoside)Steroid glycosidesNovel (evolutionary innovation)Broad-spectrum defense, including against specialist herbivores
Myrosinase activityEnzymeAncestralActivates glucosinolates upon tissue damage

Based on research findings on Erysimum species

Research Findings

Recent research has revealed several important aspects of cardenolide diversity and function in Erysimum species that likely apply to erysimoside:

  • Cardenolide profiles vary significantly among related species, with limited phylogenetic signal in their distribution or concentration

  • The structural diversity of cardenolides affects their biological activity through differences in:

    • Relative inhibition of Na⁺/K⁺-ATPase

    • Physiochemical properties such as lipophilicity

    • Uptake and metabolism by insects

  • Comparison of cardenolide quantification by mass ion counts versus Na⁺/K⁺-ATPase inhibition reveals similar results, suggesting relatively consistent inhibitory activity across different Erysimum cardenolides

  • Unlike glucosinolates, which may be induced by jasmonic acid (JA) treatment, cardenolides in most Erysimum species show reduced levels following JA treatment, indicating different regulatory pathways for these two defense systems

Future Research Directions

Several promising avenues exist for future research on erysimoside:

  • Complete structural elucidation and confirmation of stereochemistry

  • Investigation of structure-activity relationships to understand the specific contribution of erysimoside to herbivore resistance

  • Exploration of potential pharmacological applications, drawing on its properties as a cardiac glycoside

  • Study of biosynthetic pathways and genetic regulation of erysimoside production in Erysimum species

  • Examination of ecological roles in plant-insect interactions beyond the established effects on P. rapae

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